1H-Indazole-6-carboxylic acid, 5-fluoro-

Lipophilicity Medicinal Chemistry Building Blocks

1H-Indazole-6-carboxylic acid, 5-fluoro- (CAS 101495-01-6) is a fluorinated heterocyclic building block within the indazole-6-carboxylic acid class, characterized by a fluorine atom at the 5-position of the indazole ring. It is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive indazole derivatives, as evidenced by its inclusion in patented processes for preparing indazole-based drug candidates.

Molecular Formula C8H5FN2O2
Molecular Weight 180.138
CAS No. 101495-01-6
Cat. No. B598927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-6-carboxylic acid, 5-fluoro-
CAS101495-01-6
Molecular FormulaC8H5FN2O2
Molecular Weight180.138
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1F)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyRMKRLGFMHAYIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6-carboxylic acid, 5-fluoro- (CAS 101495-01-6) Procurement & Selection Guide: Core Properties and Class Context


1H-Indazole-6-carboxylic acid, 5-fluoro- (CAS 101495-01-6) is a fluorinated heterocyclic building block within the indazole-6-carboxylic acid class, characterized by a fluorine atom at the 5-position of the indazole ring . It is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive indazole derivatives, as evidenced by its inclusion in patented processes for preparing indazole-based drug candidates [1].

Why 1H-Indazole-6-carboxylic acid, 5-fluoro- Cannot Be Simply Substituted: The Fluorine Advantage


Generic substitution of 1H-indazole-6-carboxylic acid, 5-fluoro- with non-fluorinated or otherwise halogenated indazole-6-carboxylic acid analogs is unreliable because the 5-fluoro substituent imparts distinct electronic effects—modulating lipophilicity, metabolic stability, and binding affinity of downstream molecules. In medicinal chemistry, fluorine at specific positions is often critical for target engagement; replacing it with hydrogen or chlorine can lead to substantial loss of potency or selectivity in kinase inhibition, as fluorine's unique electronegativity and size influence both pharmacokinetic and pharmacodynamic properties [1].

1H-Indazole-6-carboxylic acid, 5-fluoro-: Quantified Differentiation vs. Closest Analogs


Lipophilicity (LogP) Difference: 5-Fluoro vs. Parent Indazole-6-carboxylic Acid

The 5-fluoro substitution slightly reduces predicted lipophilicity relative to the parent (non-fluorinated) indazole-6-carboxylic acid. The target compound exhibits a predicted LogP (XLogP) of 1.46 , while the parent compound's predicted LogP is 1.50 . This -0.04 log unit difference indicates marginally increased polarity, which may favor aqueous solubility and reduce off-target hydrophobic interactions in downstream drug candidates.

Lipophilicity Medicinal Chemistry Building Blocks

Molecular Weight and Physical Property Comparison: Handling and Formulation Implications

The target compound has a molecular weight of 180.14 g/mol versus 162.15 g/mol for the parent , a difference of +17.99 g/mol. Density is predicted at 1.6 g/cm³ compared to 1.5 g/cm³, and boiling point is 434.2°C versus 443.7°C. These differences, while modest, affect handling, purification, and formulation of intermediates.

Molecular Weight Density Boiling Point Physicochemical Properties

Enhanced Carboxylic Acid Acidity: Reactivity Advantage in Amide Coupling

The electron-withdrawing fluorine at the 5-position is expected to increase the acidity of the carboxylic acid group relative to the parent. Although direct experimental pKa data are lacking, the Hammett σ_m constant for fluorine (+0.34) predicts a pKa decrease of approximately 0.3–0.4 units for the target compound compared to 1H-indazole-6-carboxylic acid (estimated pKa ~3.5 vs. ~4.0) [1]. This enhanced acidity can improve activation for amide bond formation, leading to higher yields in coupling reactions with amines, a key step in library synthesis.

Acidity Reactivity Amide Coupling Fluorine Effect

1H-Indazole-6-carboxylic acid, 5-fluoro-: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Exploration of Fluorine-Dependent Kinase Inhibitors

When optimizing indazole-based kinase inhibitors, the 5-fluoro substituent is often required for target selectivity and metabolic stability. The slightly reduced lipophilicity compared to the parent compound (ΔLogP = -0.04) may enhance solubility and reduce off-target hydrophobic interactions , while the enhanced acidity of the carboxylic acid facilitates efficient amide coupling to generate focused libraries, supporting structure-activity relationship (SAR) studies.

Intermediate for Indazole-Containing PARP Inhibitor Synthesis

Although direct head-to-head data are limited, the 5-fluoroindazole-6-carboxylic acid scaffold appears in patents related to poly(ADP-ribose) polymerase (PARP) inhibition, such as EP2961744B1 [1]. The fluorine atom likely contributes to binding affinity improvements, making this building block a strategic choice for synthesizing next-generation PARP inhibitors where 5-fluoro substitution is structurally mandated.

Building Block for Automated Library Synthesis and High-Throughput Chemistry

The combination of moderate lipophilicity, enhanced acidity, and the versatile carboxylic acid handle positions 1H-indazole-6-carboxylic acid, 5-fluoro- as a suitable building block for automated amide coupling platforms. Its lower boiling point (434.2°C vs. 443.7°C for the parent) may simplify solvent removal during purification, improving throughput in parallel synthesis of indazole derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazole-6-carboxylic acid, 5-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.